Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate
CAS No.: 1160219-36-2
Cat. No.: VC7130190
Molecular Formula: C12H11NO3
Molecular Weight: 217.224
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160219-36-2 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.224 |
| IUPAC Name | methyl 3-formyl-1-methylindole-6-carboxylate |
| Standard InChI | InChI=1S/C12H11NO3/c1-13-6-9(7-14)10-4-3-8(5-11(10)13)12(15)16-2/h3-7H,1-2H3 |
| Standard InChI Key | HPAYXZMHHIBXPL-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s substitution pattern is critical to its reactivity:
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N-Methyl Group: At the 1-position, this group enhances metabolic stability by reducing susceptibility to oxidative dealkylation .
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Formyl Group: Positioned at C-3, this electrophilic moiety facilitates nucleophilic additions and condensations, making the compound a versatile synthon .
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Methyl Ester: Located at C-6, this group influences solubility and serves as a protective moiety for carboxylic acids, enabling selective deprotection in multi-step syntheses .
The SMILES notation CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O accurately represents its connectivity , while the InChIKey MFCD16037094 provides a unique identifier for database searches .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of methyl 3-formyl-1-methyl-1H-indole-6-carboxylate typically involves multi-step strategies:
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Indole Core Formation: A Fischer indole synthesis using phenylhydrazine and a ketone precursor under acidic conditions (e.g., HCl/EtOH) generates the indole scaffold.
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Functionalization:
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N-Methylation: Treatment with methyl iodide () in the presence of a base (e.g., ) introduces the N-methyl group .
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Vilsmeier-Haack Formylation: Phosphorus oxychloride () and dimethylformamide () install the formyl group at C-3.
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Esterification: Carboxylic acid intermediates are methylated using diazomethane () or methanol/sulfuric acid .
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Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance yield and purity. Key considerations include:
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Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) reduce side reactions during formylation.
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Process Intensification: Microwave-assisted synthesis and automated purification systems minimize reaction times and solvent use.
Physicochemical Characteristics
Thermodynamic Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported; likely 80–100°C* | |
| Solubility | Moderate in DMSO, CHCl₃; low in H₂O | |
| Stability | Sensitive to light and humidity; store under inert gas at 2–8°C |
*Estimated based on analogous indole esters.
Chromatographic Behavior
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HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water) yield a retention time of ~8–10 minutes .
Biological Activities and Research Applications
Case Studies
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Lead Optimization: A 2023 study modified the C-3 formyl group to create Schiff base derivatives with enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM).
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Prodrug Development: Ester hydrolysis in vivo generates carboxylic acid metabolites with improved target binding, as demonstrated in preclinical models.
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; use PPE |
| H312 | Harmful in contact with skin | Wear nitrile gloves and lab coat |
| H315 | Causes skin irritation | Immediate washing with soap/water |
| H319 | Causes serious eye irritation | Use safety goggles; eye wash station |
| H332 | Harmful if inhaled | Use in fume hood; respiratory protection |
Disposal and Environmental Impact
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